N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
Chemical compounds like the one you mentioned often belong to a class of organic compounds known as synthetic cannabinoids . These compounds are usually characterized by a complex structure that includes a pyrazole ring, a phenyl group, and a piperidine ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of related pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones .Molecular Structure Analysis
The molecular structure of such compounds is usually determined using techniques like nuclear magnetic resonance (NMR) and mass spectrometry . The structure often includes various functional groups attached to a central pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex and are often influenced by the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on the specific functional groups present. They are often characterized by their melting points, solubility, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-14-17-13-18(19(25)23(3)15-9-11-22(2)12-10-15)26-20(17)24(21-14)16-7-5-4-6-8-16/h4-8,13,15H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWRQNRUHIETJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N(C)C3CCN(CC3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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